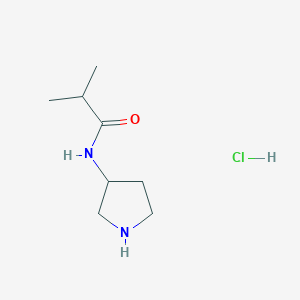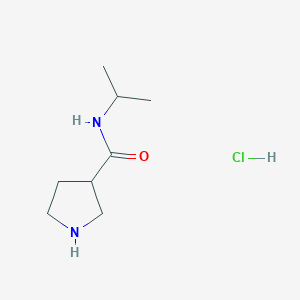
Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate
Descripción general
Descripción
“Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate” appears to be an organic compound. It likely contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached, and a hydroxyacrylate group, which is a type of carboxylic acid ester. The “methyl” part of the name suggests the presence of a methyl group (CH3).
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 3-fluorophenyl-containing compound with a suitable methyl hydroxyacrylate. The exact methods and conditions would depend on the specific reactants used.Molecular Structure Analysis
The molecular structure would likely include a six-membered carbon ring (from the phenyl group) with a fluorine atom attached, and a carboxylic acid ester group (from the hydroxyacrylate). The “2Z” in the name suggests that the compound has a double bond with specific stereochemistry, where the highest-priority groups are on opposite sides of the double bond.Chemical Reactions Analysis
As an organic compound containing a carboxylic acid ester group, this compound could potentially undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The presence of the fluorine atom might also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Properties like melting point, boiling point, solubility, and stability could be predicted based on the structures of similar compounds.Safety And Hazards
The safety and hazards of the compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. If it has interesting biological activity, it could be studied as a potential pharmaceutical. If it has unique physical or chemical properties, it could be studied for potential uses in materials science or chemistry.
Please note that this is a very general analysis based on the name of the compound and might not be fully accurate for the specific compound you’re asking about. For a more accurate analysis, more information or research would be needed.
Propiedades
IUPAC Name |
methyl (Z)-2-(3-fluorophenyl)-3-hydroxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-10(13)9(6-12)7-3-2-4-8(11)5-7/h2-6,12H,1H3/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDAKYMGTKUXFM-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CO)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\O)/C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1469415.png)
![(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1469416.png)
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanol](/img/structure/B1469417.png)
